(R)-Mahanine

Description

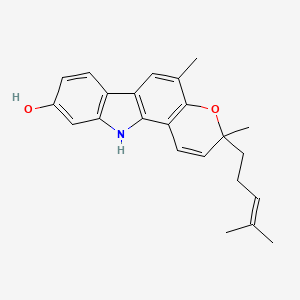

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2/c1-14(2)6-5-10-23(4)11-9-18-21-19(12-15(3)22(18)26-23)17-8-7-16(25)13-20(17)24-21/h6-9,11-13,24-25H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMBXHWBPZZCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=C2C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Mahanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28360-49-8 | |

| Record name | (R)-Mahanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

98 - 100 °C | |

| Record name | (R)-Mahanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation, Characterization, and Quantification Methodologies of Mahanine

Characterization and Quantification Methodologies

Data tables related to extraction yields and purity from specific studies can provide valuable insights into the effectiveness of different methodologies. For example, one study reported the mahanine content in ethyl acetate (B1210297) fractions from Murraya koenigii samples collected from different locations, showing variations in concentration. researchgate.net Another study comparing different extraction methods reported varying mahanine content in the resulting extracts. nih.gov

Table 1: Reported Mahanine Content in Murraya koenigii Extracts

| Extraction Method/Fraction | Mahanine Content (%) | Reference |

| Ethanolic extract | 6.4 | mdpi.com |

| Ethyl acetate fraction (from ethanol) | 14.2 | mdpi.com |

| Purified Mahanine (UPLC) | >99 | mdpi.com |

| MeOH extract | Determined | google.com |

| EtOAc extract | Determined | google.comresearchgate.netacs.org |

| Pure isolated mahanine | Determined | google.comresearchgate.net |

| MEF (Method 1) | 39.8 | nih.gov |

| MEF (Method 2) | 45.0 | nih.gov |

| MEF (Method 3) | 35.4 | nih.gov |

| MEF (Method 4) | 32.6 | nih.gov |

| MEF (Method 5) | 20.0 | nih.gov |

| Polyherbal Formulation | 14.19 (w/w) | informaticsjournals.co.in |

Note: Mahanine content can vary depending on the plant source, extraction method, and quantification technique.

Detailed research findings highlight the effectiveness of combined approaches. For instance, a scheme for isolating mahanine involved maceration with hydroalcoholic extraction, followed by partitioning with ethyl acetate, and further purification using column chromatography, thin-layer chromatography (TLC), and preparative UPLC. mdpi.comnih.gov This multi-step process allowed for the isolation of mahanine with high purity. mdpi.com The purity of isolated mahanine is typically confirmed by HPLC, LC-MS, and NMR. mdpi.comaacrjournals.orgresearchgate.netnih.govnih.gove-century.usnih.gov

Quantification methods, such as RP-HPLC-DAD, have been validated for parameters like linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision, ensuring reliable determination of mahanine content. nih.govbohrium.com For a validated RP-HPLC method, the retention time for mahanine was reported as 6.26 ± 0.66 minutes, with LOD of 29.30 µg/mL and LOQ of 81.12 µg/mL. nih.gov Another HPLC method for mahanimbine (B1675914) (a related alkaloid) reported a retention time of 4.705 minutes, with LOD of 0.02044 ng/ml and LOQ of 0.06194 ng/ml. ijper.org

Factors Influencing Natural Abundance and Yield

The concentration and yield of secondary metabolites like alkaloids in plants are significantly influenced by various factors, including environmental conditions nih.gov. The biosynthesis of Mahanine in Murraya koenigii has been shown to vary depending on the location and time of collection, as well as prevailing weather conditions researchgate.netresearchgate.net.

Studies have demonstrated considerable geographical variation in the Mahanine content of Murraya koenigii leaves researchgate.netresearchgate.netnih.govresearchgate.netnih.gov. Notably, samples collected from Southern India, which falls under the tropical zone, have shown significantly higher Mahanine content compared to those from Northeastern India, located in the subtropical zone researchgate.netnih.govresearchgate.netnih.gov. Research indicates that the Mahanine content in ethyl acetate fractions can range widely, from as low as 13.5 ± 5.4 µg/mg in samples from Assam (AS) to as high as 228.5 ± 59.1 µg/mg in samples from Andhra Pradesh (AP) researchgate.netresearchgate.netnih.gov. The observed order of Mahanine content across different sites was AP > MH > DL > WB > AS researchgate.netresearchgate.netnih.gov. Similarly, the percentage of Mahanine in Mahanine-enriched fractions (MEFs) prepared from different locations varied significantly, ranging from approximately 2.7% to 43%, with Tamil Nadu exhibiting the highest content (~43 ± 2.5%) and Bihar the lowest (2.7 ± 1.3%) nih.gov.

The accumulation of alkaloids, including Mahanine, in Murraya koenigii can also be influenced by seasonal variations nih.govresearchgate.netmendeley.com. A systematic study revealed that the Mahanine content was highest during the period of September to December nih.govnih.govresearchgate.net. Investigations involving the collection of leaflets from various locations across different seasons over three years have been conducted to understand this seasonal influence nih.govresearchgate.net.

Environmental factors such as photoperiod, light intensity and quality, temperature, water availability, and soil composition are known to affect the concentration of secondary metabolites in plants nih.gov. Research has indicated that soil pH, conductivity, and bacterial populations are positively correlated with the Mahanine content in Murraya koenigii leaves researchgate.netnih.govresearchgate.net. For instance, sites in Southern India with higher Mahanine content were characterized by basic soil pH (average 8.8 ± 0.6) and higher conductivity (average 432.4 ± 204.5 µs/cm), in contrast to Northeastern sites with lower Mahanine content which had slightly acidic soil pH (average 6.1 ± 0.5) and lower conductivity (average 78.3 ± 16.3 µS/cm) researchgate.netnih.govresearchgate.net. Average temperatures in locations yielding the highest Mahanine content (Andhra Pradesh and Maharashtra) were approximately 29.3 ± 2.6 °C and 25.2 ± 2.4 °C, respectively, accompanied by average humidity levels of 67.7 ± 6.4% and 55.3 ± 21.1% nih.gov.

Here is a table summarizing the geographical variation in Mahanine content:

| Location | Mahanine Content in EtOAc Fraction (µg/mg) | Mahanine Content in MEF (%) | Soil pH | Soil Conductivity (µS/cm) |

| Andhra Pradesh (AP) | 228.5 ± 59.1 researchgate.netresearchgate.netnih.gov | - | 8.8 ± 0.6 researchgate.netnih.govresearchgate.net | 432.4 ± 204.5 researchgate.netnih.govresearchgate.net |

| Maharashtra (MH) | - | - | - | - |

| Delhi (DL) | - | - | - | - |

| West Bengal (WB) | - | - | - | - |

| Assam (AS) | 13.5 ± 5.4 researchgate.netresearchgate.netnih.gov | - | 6.1 ± 0.5 researchgate.netnih.govresearchgate.net | 78.3 ± 16.3 researchgate.netnih.govresearchgate.net |

| Tamil Nadu (TN) | - | ~43 ± 2.5 nih.gov | - | - |

| Bihar (B) | - | 2.7 ± 1.3 nih.gov | - | - |

Note: Data availability varies across different studies and locations.

Advanced Analytical Techniques for Characterization and Quantification

A range of advanced analytical techniques is employed for the comprehensive characterization and accurate quantification of Mahanine in plant extracts and purified samples mdpi.comresearchgate.netmendeley.comresearchgate.netbohrium.comnih.govaacrjournals.orgphcogj.comacs.orgresearchgate.netnih.govresearchgate.net. These techniques provide crucial information about the compound's structure, purity, and concentration.

Spectroscopic methods are fundamental for confirming the identity and elucidating the structure of Mahanine. Mass spectrometry (MS) is widely used to determine the molecular weight and fragmentation pattern of Mahanine, thus confirming its identity mdpi.comnih.gov. Isolated Mahanine has been reported to show a mass of 347.18 when analyzed in positive mode mass spectroscopy nih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for providing detailed information about the arrangement of hydrogen and carbon atoms within the molecule, thereby confirming its structure mdpi.comnih.govresearchgate.netacs.orgresearchgate.netacs.org. For instance, ¹H NMR analysis has confirmed the presence of 25 hydrogen atoms in isolated Mahanine nih.gov. High-Resolution Mass Spectrometry (HRMS) offers even more precise mass measurements, further aiding in structural confirmation researchgate.net. Additionally, UV-Vis spectroscopy is often used in conjunction with chromatographic techniques like HPLC-DAD for detection and characterization based on the compound's absorbance spectrum nih.govresearchgate.net. TLC plates are commonly visualized under UV light to detect the presence of Mahanine spots researchgate.netresearchgate.net.

| Technique | Application | Key Information Provided |

| Mass Spectrometry (MS) | Identification, Molecular Weight Confirmation | Molecular mass, Fragmentation pattern |

| Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) | Structural Elucidation, Identity Confirmation | Arrangement of hydrogen and carbon atoms, Purity |

| High-Resolution Mass Spectrometry (HRMS) | Precise Mass Measurement, Structural Support | Accurate molecular mass |

| UV-Vis Spectroscopy | Detection, Characterization (with chromatography) | Absorbance spectrum, Presence of chromophores |

Chromatographic Quantification Methodologies

Quantitative analysis of Mahanine is essential for determining its concentration in various samples, such as plant extracts, purified fractions, or formulations. Chromatographic methods, particularly HPLC, are widely used for this purpose.

Reverse-Phase HPLC coupled with a Diode Array Detector (HPLC-DAD) is a common and effective method for the quantitative estimation of Mahanine, often simultaneously with other related carbazole (B46965) alkaloids like mahanimbine. researchgate.netinformaticsjournals.co.insemanticscholar.org This technique separates the compounds based on their differing affinities for a non-polar stationary phase and a polar mobile phase. A C18 column is typically used as the stationary phase in reverse-phase HPLC. researchgate.netsemanticscholar.orgijper.org The DAD allows for detection of the separated compounds across a range of wavelengths, providing both quantitative data based on peak area and qualitative information based on UV spectra. semanticscholar.org The mobile phase composition, flow rate, and detection wavelength are optimized to achieve good separation and sensitivity for Mahanine. For example, a mobile phase of methanol (B129727) and water (80:20 or similar ratios) is frequently used, with detection often carried out at 254 nm or other suitable wavelengths where Mahanine absorbs strongly. nih.govsemanticscholar.org The retention time of Mahanine under specific HPLC conditions is a key parameter for its identification and quantification. researchgate.net

Validation of quantitative chromatographic methods is crucial to ensure their reliability, accuracy, and precision. This involves evaluating parameters such as linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ) according to guidelines such as those from the International Conference on Harmonisation (ICH). ijper.orgresearchgate.netbohrium.com

LOD is defined as the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified. ijper.org LOQ is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. ijper.org These parameters are determined experimentally during method validation. For Mahanine, reported LOD values have varied depending on the specific HPLC method and matrix, with one study reporting an LOQ of 81.12 µg/mL when simultaneously estimating Mahanine and mahanimbine using RP-HPLC-DAD. researchgate.net Another study focusing on mahanimbine by HPLC reported LOD and LOQ values of 0.02044 ng/ml and 0.06194 ng/ml, respectively. ijper.org While these values are for mahanimbine, they illustrate the typical range and the importance of method validation for accurate quantification of carbazole alkaloids from Murraya koenigii. A separate study quantifying multiple carbazole alkaloids including mahanine using UPLC-UV reported LOD values ranging from 0.003 to 0.248 ng/mL and LOQ values from 0.009 to 0.754 ng/mL for the set of compounds. researchgate.net

The linearity of the method is assessed by analyzing a series of standards at different concentrations and constructing a calibration curve. ijper.orgkjpr.kr A high correlation coefficient (r² > 0.9995) indicates good linearity over the tested range. ijper.orgresearchgate.net Accuracy is typically evaluated through recovery studies, while precision is assessed by analyzing replicate samples to determine the variability (e.g., using relative standard deviation, % RSD) under the same conditions (intra-day precision) and over different days (inter-day precision). ijper.orgbohrium.comkjpr.kr

Synthetic and Semisynthetic Approaches to Mahanine and Its Analogues

Total Synthesis Strategies for the Mahanine Core Structure

The carbazole (B46965) core, a key structural feature of mahanine, is typically constructed through methods that form the aromatic ring system. Classical approaches and more recent divergent strategies have been employed for this purpose.

Classical and Divergent Synthetic Pathways

Classical methods for synthesizing carbazoles include the Fischer‒Borsche synthesis and the Graebe‒Ullmann synthesis. ncl.res.in In addition to these, transition metal-mediated or catalyzed processes have been utilized for the total synthesis of biologically active carbazole alkaloids. ncl.res.in

Divergent synthesis approaches allow for the preparation of a library of related compounds from a common intermediate. One divergent strategy for the total synthesis of mahanine and other carbazole alkaloids involves synthesizing a functionalized carbazole scaffold from a single intermediate, followed by functional group manipulations or late-stage pyran ring annulation. researchgate.netresearchgate.net This approach can overcome issues like the decomposition of the pyran ring under harsh conditions. researchgate.net Another divergent synthesis of natural product derivatives has been achieved through POCl3-mediated cyclization of (+)-S-Mahanimbine, leading to various distinct tetracyclic carbazole natural products. researchgate.net

Key Synthetic Reactions and Annulation Methodologies

Several key reactions and annulation methodologies are crucial in the total synthesis of mahanine and its analogues, particularly for constructing the carbazole core and the pyran ring.

Suzuki Coupling for Carbon-Carbon Bond Formation

The Suzuki reaction, also known as Suzuki-Miyaura coupling, is a widely used palladium-catalyzed cross-coupling reaction between a boronic acid (or ester) and an organohalide, forming a carbon-carbon single bond. wikipedia.orgmdpi.com This reaction is valuable for synthesizing polyolefins, styrenes, and substituted biphenyls. wikipedia.org In the context of mahanine synthesis, a simplified scalable Suzuki coupling has been utilized for C−C bond formation during the synthesis of the functionalized carbazole scaffold from a single intermediate in a divergent approach. researchgate.netresearchgate.netdntb.gov.ua Various conditions for Suzuki coupling reactions have been explored to optimize yields. mdpi.com

Metal-Free Carbon-Nitrogen Coupling Sequences

While traditional C-N cross-coupling reactions often involve transition metal catalysts, there is growing interest in developing metal-free alternatives for green and sustainable synthesis. nih.govpreprints.orgrsc.org Metal-free cross-coupling reactions have emerged as efficient strategies for forming carbon-carbon and carbon-heteroatom bonds. preprints.org A metal-free C-N coupling sequence has been employed in the synthesis of the functionalized carbazole scaffold of mahanine and its analogues. researchgate.netresearchgate.net This approach can involve the design of multifunctional reagents that enable cross-coupling reactions of phenols and primary amines without the need for a transition metal catalyst or the exclusion of air or moisture. nih.gov Photocatalysis has also been explored as a sustainable, precious-metal-free method for C-N cross coupling under mild conditions. rsc.org

Electrocyclization Reactions for Carbazole Framework Construction

Electrocyclization reactions, particularly of 6π-electron systems, have been utilized for the construction of the carbazole framework. ncl.res.inresearchgate.net For example, the total synthesis of mukoenine A, a carbazole alkaloid, involved the electrocyclization of a 6π-electron system including an allene (B1206475) intermediate as a key step. researchgate.net Subsequently, the pyran ring of girinimbine, a pyrano[3,2-a]carbazole alkaloid, was constructed via selenoetherification of an o-allylic phenol (B47542) moiety. researchgate.net The hexadehydro-Diels–Alder (HDDA) reaction, which involves electrocyclic ring-opening and ring-closing events, has also been reported for the de novo construction of the benzenoid ring in fused polycyclic heteroaromatic carbazole skeletons. nih.gov Trapping of an intermediate carbazolyne with a conjugated enal through formal [2+2] cycloaddition, 4π-electrocyclic ring-opening, and 6π-electrocyclic ring-closing constitutes a method for producing pyranocarbazoles like mahanimbine (B1675914) and koenidine. nih.gov

Selenoetherification for Pyrano Ring Formation

The formation of the pyrano ring is a key step in the synthesis of pyranocarbazole alkaloids like mahanine and girinimbine. One approach utilized for constructing this ring involves selenoetherification. This method has been reported in the synthesis of pyrano[3,2-a]carbazole alkaloids, such as girinimbine. The pyran ring is formed via the selenoetherification of an o-allylic phenol moiety, which is a common structural feature in precursors to these compounds. researchgate.netresearchgate.net This strategy demonstrates the utility of selenoetherification in creating the cyclic ether structure characteristic of the pyranocarbazole skeleton.

Domino Aldol-Type/Electrocyclization Approaches

Domino reactions, sequences of two or more bond-forming transformations occurring under the same reaction conditions without isolation of intermediates, offer efficient routes to complex molecules. e-bookshelf.de In the context of pyranocarbazole synthesis, domino aldol-type reactions combined with electrocyclization have been explored for the construction of the pyran ring. Approaches involving domino aldol-type reactions followed by 6π-electrocyclization of hydroxycarbazoles with α,β-unsaturated aldehydes have been described for the synthesis of pyranocarbazoles. researchgate.net These methodologies highlight the power of cascade reactions in assembling the intricate architecture of these natural products from simpler starting materials.

Chemical Modification and Semisynthesis for Structure-Activity Relationship (SAR) Studies

Chemical modification and semisynthesis play a vital role in understanding how the structural features of mahanine relate to its biological activities. By systematically altering specific functional groups or regions of the molecule, researchers can gain insights into the essential pharmacophores responsible for its effects. japsonline.comresearchgate.netresearchgate.netacs.org

Systematic Derivatization and Analogue Preparation

Systematic derivatization involves the preparation of a series of analogues where specific parts of the mahanine structure are chemically modified. This can include alterations to hydroxyl groups, amine groups, or the alkyl side chain. japsonline.comresearchgate.netresearchgate.netacs.org The synthesized analogues are then evaluated for their biological activities to determine the impact of each modification. This process allows for the identification of key functional groups and structural motifs that are crucial for the desired activity. researchgate.netnih.gov

Elucidation of Functional Group Contributions to Biological Activity

Structure-activity relationship studies on mahanine have focused on identifying the contribution of its functional groups to its biological properties, particularly its cytotoxicity. japsonline.comresearchgate.netresearchgate.netacs.org

Role of Hydroxyl (-OH) and Amine (-NH) Moieties

Research has indicated that the hydroxyl group at the C-7 position and the amine group at the 9-NH position of mahanine are significant contributors to its biological activity. Studies comparing mahanine to dehydroxymahanine have shown that the presence of the C-7-OH group leads to enhanced apoptosis. japsonline.comresearchgate.netresearchgate.netacs.org Furthermore, the 9-NH group also appears to play an additional role in the cytotoxic effects. researchgate.netacs.org These functional groups have been implicated in the interaction of mahanine with DNA, specifically through strong association with the phosphate (B84403) backbone, suggesting involvement in minor groove binding. researchgate.netacs.org

Impact of Methylation on Activity Profiles

Methylation of the hydroxyl and amine groups in mahanine has been shown to influence its antiproliferative activity. Methylation of the C-7-OH group resulted in reduced activity. japsonline.comresearchgate.net Similarly, O-methylated mahanine and N-methylated dehydroxymahanine required higher concentrations to induce apoptosis compared to mahanine, further underscoring the importance of the free hydroxyl and amine functionalities for potent activity. researchgate.netacs.org

Design and Synthesis of Fluorescent Probes for Cellular Studies

Fluorescent probes are indispensable tools in cellular biology, enabling the visualization and study of biological processes with high sensitivity and spatial resolution. The design and synthesis of fluorescent probes based on natural products like mahanine are of interest for investigating their cellular uptake, localization, and interactions with intracellular targets.

Research has explored the creation of fluorescent analogues of mahanine and related carbazole alkaloids for use in cellular studies. One such study reported the design and synthesis of a fluorescent carbazole analogue of mahanine. This analogue demonstrated the ability to up-regulate RASSF1A in vitro, leading to potent inhibition of human prostate cancer cell proliferation. google.com The fluorescent properties of this analogue, emitting at a visible wavelength, allowed for the observation of its intracellular distribution. google.com

The development of fluorescent probes often involves modifying the core structure of the molecule of interest while retaining its biological activity and introducing a fluorophore. These probes need to be cell-permeable and ideally exhibit increased fluorescence intensity upon binding to their target (fluorogenicity) to improve the signal-to-noise ratio in live-cell imaging. mpg.de Chemical synthesis is a primary method for optimizing fluorescent probes by allowing modifications to their structure to tune photophysical and other attributes.

While specific detailed synthetic schemes for mahanine-based fluorescent probes are not extensively detailed in the provided snippets, the general principles of fluorescent probe design for cellular studies are applicable. These principles include ensuring cell permeability, targeting specific cellular components or processes, and possessing appropriate photophysical properties for imaging, such as suitable excitation and emission wavelengths, brightness, and photostability. nih.govthermofisher.com Studies on other fluorescent carbazole analogues, such as Cz3 and Cz5 (mahanimbine), have shown their efficacy as fluorescent cell imaging agents in mouse insulinoma cells (MIN6 cells), highlighting the potential of this structural class for cellular visualization. acs.org

The application of such fluorescent mahanine analogues in cellular studies can provide valuable insights into the compound's mechanism of action, including its intracellular distribution, interaction with potential targets like Hsp90 google.com or DNA researchgate.net, and its effects on cellular processes such as apoptosis nih.gov. For instance, fluorescent probes can be used to track the localization of mahanine within different cellular organelles, such as mitochondria, which are implicated in mahanine-induced apoptosis. nih.govnih.govfrontiersin.org

Mechanistic Investigations of Mahanine S Biological Activities

Elucidating Mechanisms of Anticancer Activity

Mahanine instigates apoptotic cell death in various cancer cell lines predominantly through the mitochondrial-dependent (intrinsic) pathway. This process is characterized by a series of mitochondrial events, including the release of pro-apoptotic factors and the activation of a specific cascade of enzymes that execute cellular demise.

####### 4.1.1.1.1. Cytochrome c Release and Caspase Cascade Activation (Caspase-3, -8, -9)

A pivotal event in mahanine-induced apoptosis is the permeabilization of the outer mitochondrial membrane, which leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol nih.govnih.gov. Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that recruits and activates caspase-9, the primary initiator caspase of the intrinsic pathway youtube.com. The activation of caspase-9 subsequently triggers a cascade of effector caspases, most notably caspase-3, which is responsible for cleaving key cellular substrates and orchestrating the dismantling of the cell nih.govnih.govnih.gov.

Research has demonstrated this mechanism across multiple cancer cell types. In human leukemia U937 cells, mahanine treatment led to the translocation of cytochrome c into the cytosol and the subsequent activation of caspase-3 nih.gov. Similarly, in both androgen-responsive (LNCaP) and androgen-independent (PC3) prostate cancer cells, mahanine was shown to activate the caspase pathway, specifically involving caspases-9 and -3 nih.govresearchgate.net. Studies on acute lymphoid (MOLT-3) and chronic myeloid (K562) leukemic cells also confirmed that cytochrome c release is followed by the activation of caspase-9 and caspase-3 nih.gov.

Interestingly, in MOLT-3 cells, mahanine also induces the formation of a Fas-FasL-FADD-caspase-8 heterotetramer, indicating an activation of the extrinsic (death receptor) pathway nih.govresearchgate.net. The activated caspase-8 can then cleave the protein Bid into its truncated form (tBid), which translocates to the mitochondria and further promotes the mitochondrial apoptotic pathway, demonstrating a crosstalk between the intrinsic and extrinsic pathways nih.gov. However, the activation of caspase-8 was not observed to be significant in U937 cells semanticscholar.org.

Table 1: Mahanine-Induced Caspase Activation in Various Cancer Cell Lines

| Cancer Cell Line | Activated Caspases | Reference |

|---|---|---|

| Human Promyelocytic Leukemia (HL-60) | Caspase-3, -6, -8, -9 | semanticscholar.org |

| Human Leukemia (U937) | Caspase-3, -9 | nih.govsemanticscholar.org |

| Prostate Cancer (PC3, LNCaP) | Caspase-3, -9 | nih.gov |

| Acute Lymphoid Leukemia (MOLT-3) | Caspase-3, -7, -8, -9 | nih.gov |

| Chronic Myeloid Leukemia (K562) | Caspase-3, -7, -9 | nih.gov |

####### 4.1.1.1.2. Mitochondrial Membrane Potential Dysregulation

The release of cytochrome c is often preceded by, or occurs concurrently with, the disruption of the mitochondrial membrane potential (ΔΨm) nih.govresearchgate.net. Mahanine has been shown to cause a significant loss of this potential, an event indicating mitochondrial dysfunction and a commitment to apoptosis nih.govresearchgate.net. This depolarization of the mitochondrial membrane is a fundamental event in the apoptotic process induced by mahanine nih.gov.

Studies utilizing mitochondrial selective dyes, such as JC-1, have confirmed that mahanine treatment leads to a collapse in the mitochondrial membrane potential in cancer cells like the human leukemia U937 line nih.gov. A similar loss of mitochondrial transmembrane potential was observed in MOLT-3 and K562 leukemic cells following exposure to mahanine nih.gov. This dysregulation destabilizes the mitochondrial membrane, contributing to its permeabilization nih.gov. The inhibition of the mitochondrial electron transport chain (ETC) at complex-III by mahanine is a proposed upstream mechanism that leads to the generation of reactive oxygen species (ROS) and subsequent damage to the mitochondrial membrane potential nih.gove-century.us.

Table 2: Effect of Mahanine on Mitochondrial Membrane Potential (ΔΨm) in Cancer Cell Lines

| Cancer Cell Line | Observed Effect on ΔΨm | Reference |

|---|---|---|

| Human Leukemia (U937) | Depolarization / Collapse | nih.gov |

| Acute Lymphoid Leukemia (MOLT-3) | Loss of transmembrane potential | nih.gov |

| Chronic Myeloid Leukemia (K562) | Loss of transmembrane potential | nih.gov |

| Glioblastoma (U87MG, LN229) | Depolarization (hindered by NAC) | nih.gove-century.us |

####### 4.1.1.1.3. ATP Level Perturbations

####### 4.1.1.1.4. Role of Mitochondrial Permeability Transition Pores

The profound changes in mitochondrial permeability, including the loss of membrane potential and release of cytochrome c, are often associated with the opening of the mitochondrial permeability transition pore (mPTP) scienceopen.commdpi.com. The mPTP is a multiprotein channel complex in the mitochondrial membrane that, when opened for a prolonged period, leads to irreversible mitochondrial damage and triggers cell death nih.govnih.gov.

Evidence suggests that mahanine's action involves the mPTP. Studies using cyclosporine A, an inhibitor of the mPTP, have shown that it can prevent the deleterious effects of mahanine nih.gov. Pretreatment of U937 cells with cyclosporine A effectively prevented the mahanine-induced collapse of the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-3 nih.gov. These findings strongly indicate that mahanine causes the mitochondrial membranes to lose their permeability through a mechanism involving the mPTP, which in turn results in caspase activation and apoptosis nih.govresearchgate.net.

Induction of Apoptotic Cell Death Pathways

Death Receptor-Mediated Signaling (Apo-1/Fas)

Mahanine has been shown to induce apoptosis through the extrinsic, or death receptor-mediated, pathway in specific cancer cell types. nih.govresearchgate.net This pathway is initiated by the binding of a ligand to a death receptor on the cell surface, triggering a signaling cascade that culminates in apoptosis. cellsignal.com In the case of mahanine, its activity has been linked to the Apo-1/Fas (also known as CD95) signaling pathway. nih.govresearchgate.net

Research on human acute lymphoid leukemic (MOLT-3) cells demonstrated that mahanine's anti-proliferative effects involve this extrinsic pathway. nih.gov In these cells, mahanine treatment leads to the formation of the Fas-FasL-FADD-caspase-8 heterotetramer. researchgate.net This complex formation is a critical step that leads to the activation of caspase-8. cellsignal.com The activation of this initiator caspase can then proceed to directly activate executioner caspases, such as caspase-3, or cleave the Bid protein into its truncated form (tBid). researchgate.netcellsignal.com This truncated Bid then contributes to the mitochondrial pathway of apoptosis. researchgate.net

The critical role of the Apo-1/Fas pathway in mahanine-induced apoptosis was confirmed in studies using a caspase-8 inhibitor or a FasL-neutralizing antibody. nih.govresearchgate.net The presence of these inhibitors resulted in a decrease in mahanine-induced cell death in MOLT-3 cells. nih.gov Conversely, this mechanism does not appear to be universal across all cancer cells. For instance, in chronic myeloid leukemic (K562) cells, which are deficient in Fas/FasL, mahanine-induced apoptosis occurs independently of this death receptor pathway, pointing towards the involvement of other apoptotic mechanisms in those cells. nih.govresearchgate.net

Modulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., BCL2, BCL-XL)

A key aspect of mahanine's mechanism of action is its ability to modulate the expression of proteins in the B-cell lymphoma 2 (BCL2) family, which are central regulators of the intrinsic apoptotic pathway. mdpi.comnih.gov This family includes both anti-apoptotic proteins, such as BCL2 and BCL-XL, which prevent cell death, and pro-apoptotic proteins, like Bax, which promote it. nih.gov The ratio between these opposing factions often determines a cell's susceptibility to apoptosis. researchgate.net

Studies have consistently shown that mahanine treatment leads to a decrease in the levels of anti-apoptotic proteins, thereby shifting the balance in favor of cell death. In both androgen-responsive (LNCaP) and androgen-independent (PC3) prostate cancer cells, mahanine was found to downregulate BCL-XL. nih.gov Similarly, in leukemic cells, mahanine treatment resulted in a significant drop in the BCL2/Bax ratio, indicating an increase in the relative abundance of pro-apoptotic Bax. researchgate.net

More detailed investigations in drug-sensitive (A549 and H1299) and drug-resistant (A549-TR) non-small cell lung cancer cells revealed that mahanine dose-dependently inhibits both BCL2 and BCL-XL. mdpi.com This inhibition of crucial anti-apoptotic markers contributes significantly to the activation of apoptosis in these cancer cells. mdpi.com The specific inhibitory effects observed in lung cancer cell lines are detailed in the table below. mdpi.com

| Cell Line | Mahanine Concentration (µM) | BCL2 Inhibition (%) | BCL-XL Inhibition (%) |

|---|---|---|---|

| A549 | 17.5 | 90% | 30-80% |

| A549-TR | 17.5 | 90% | 30-80% |

| H1299 | 10 | 50% | 50% |

Cell Cycle Regulation and Arrest Mechanisms

Mahanine exerts significant influence over the cell cycle, a tightly regulated process that governs cell proliferation. By disrupting this cycle, mahanine can halt the uncontrolled division characteristic of cancer cells. mdpi.comnih.gov Its intervention is observed at critical checkpoints, primarily inducing arrest in the G0/G1 and G2/M phases. mdpi.comnih.gov

G0/G1 and G2/M Phase Arrest Induction

The induction of cell cycle arrest by mahanine has been observed across various cancer types, though the specific phase of arrest can be cell-type dependent. In glioblastoma multiforme (GBM) cells, such as U87MG and LN229, treatment with mahanine leads to a notable increase in the percentage of cells in the G0/G1 phase, with a corresponding reduction of cells in the S and G2/M phases. nih.gove-century.us This indicates a clear induction of G0/G1 phase arrest. nih.gov Similarly, in non-small cell lung cancer, mahanine has been shown to arrest cell growth in both the G0/G1 and G2/M phases. mdpi.com

In contrast, studies on glioma HS 683 cells have highlighted mahanine's ability to induce G2/M phase arrest as a primary mechanism contributing to its anticancer effects. nih.gov The specific phase of cell cycle arrest induced by mahanine in different cancer cell lines is summarized below.

| Cancer Type | Cell Line(s) | Phase of Arrest |

|---|---|---|

| Glioblastoma Multiforme | U87MG, LN229 | G0/G1 |

| Non-Small Cell Lung Cancer | A549, H1299, A549-TR | G0/G1 and G2/M |

| Glioma | HS 683 | G2/M |

Inhibition of Cyclin-Dependent Kinases (CDK4/6) and Cell Division Cycle Proteins (CDC2)

The arrest of the cell cycle by mahanine is mechanistically linked to its modulation of key regulatory proteins, particularly cyclin-dependent kinases (CDKs) and their associated cyclins. mdpi.comnih.gov These complexes drive the progression of the cell through its different phases. mdpi.com

Mahanine-induced G0/G1 arrest is associated with the downregulation of proteins that regulate the G1 phase and the G1/S transition. nih.gov In glioblastoma cells, mahanine treatment was observed to decrease the expression of the early G1 regulatory proteins cyclin D1 and cyclin D3, as well as their partner kinases CDK4 and CDK6. nih.gov This inhibition of the CDK4/6 complex is a critical event in preventing cells from proceeding into the S phase. nih.govtargetedonc.com Similar inhibition of CDK4 and CDK6 has been noted in breast cancer and non-small cell lung cancer cells. mdpi.comnih.gov

For G2/M phase arrest, mahanine has been shown to inhibit Cell Division Cycle 2 (CDC2, also known as CDK1). mdpi.comnih.gov In glioma cells, mahanine treatment significantly downregulated the expression of CDC2 and its regulatory partner, cyclin B1. nih.gov This inhibition prevents the cell from entering mitosis, thereby halting proliferation at the G2/M checkpoint. mdpi.comnih.gov

Intervention with Oncogenic Signaling Pathways

Mahanine's anticancer effects are also attributed to its ability to interfere with crucial intracellular signaling pathways that are often dysregulated in cancer, promoting cell survival, proliferation, and growth. nih.govnih.gov

Akt/mTOR Pathway Inhibition (mTORC1 and mTORC2)

One of the primary oncogenic pathways targeted by mahanine is the PI3K/Akt/mTOR pathway. nih.gov This pathway is a central regulator of cellular processes including growth, proliferation, and survival, and its constitutive activation is a hallmark of many cancers. nih.govresearchgate.net

Studies have shown that mahanine can effectively inhibit this pathway. In prostate cancer cells, mahanine was found to inhibit the cell-survival pathway by dephosphorylating and thereby deactivating Akt. nih.govresearchgate.net In glioma cells, mahanine-induced inhibition of cell growth was accompanied by the suppression of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-AKT), and phosphorylated mammalian target of rapamycin (B549165) (p-mTOR). nih.gov

The mTOR protein is a serine/threonine kinase that forms two distinct complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which have different functions. nih.govyoutube.com mTORC1 controls protein synthesis and cell growth in response to nutrients and growth factors, while mTORC2 regulates cell survival and cytoskeletal organization, partly by phosphorylating Akt at serine 473 (S473) for its full activation. nih.govfao.org By downregulating the phosphorylation of mTOR, mahanine interferes with the downstream signaling of both these complexes, contributing to its broad anti-proliferative and pro-apoptotic activity. nih.govdntb.gov.ua

Modulation of KRAS, MET, and cMYC Signaling

Mahanine has been shown to impede several critical oncogenic signaling pathways. In studies involving non-small cell lung cancer (NSCLC) cells, including both drug-sensitive and taxol-resistant lines, mahanine demonstrated a capacity to downregulate key pro-oncogenic markers. Treatment with mahanine led to a dose-dependent reduction in the expression of Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS), Mesenchymal-Epithelial Transition factor (MET), and Myelocytomatosis oncogene (cMYC) mdpi.comresearchgate.net.

The MET tyrosine kinase pathway, when activated, is known to stimulate downstream signaling cascades such as the PI3K/AKT/mTOR pathway mdpi.com. Research indicates that mahanine can suppress the expression of MET and its downstream effectors, including phosphorylated protein kinase B (p-AKT) and phosphorylated mammalian target of rapamycin (p-mTOR) mdpi.com. The downregulation of KRAS and cMYC is also significant, as these oncogenes are central regulators of cancer cell proliferation and survival mdpi.com. In A549 and taxol-resistant A549-TR cells, mahanine treatment at a concentration of 17.5 μM resulted in an approximate 90% inhibition of both RAS and cMYC mdpi.com.

| Target Protein | Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| KRAS (RAS) | A549, A549-TR, H1299 | Dose-dependent downregulation | mdpi.com |

| MET | A549, A549-TR, H1299 | Dose-dependent downregulation | mdpi.com |

| cMYC | A549, A549-TR, H1299 | Dose-dependent downregulation | mdpi.com |

Regulation of STAT Pathway Activity (STAT1, STAT3, STAT4)

Mahanine's influence extends to the Signal Transducer and Activator of Transcription (STAT) pathway, particularly involving STAT3. STAT proteins are critical transcription factors that mediate cellular responses to cytokines and growth factors. Mahanine's regulatory activity on STAT3 appears to be indirect, occurring as a consequence of its effect on Heat Shock Protein 90 (Hsp90) nih.gov. STAT3 is a known client protein of the Hsp90 chaperone machinery nih.gov. By inducing the dysfunction of Hsp90, mahanine leads to the proteasome-dependent degradation of its client proteins, including STAT3 nih.gov. This mechanism was observed in studies on pancreatic carcinoma cells nih.gov.

While the effect of mahanine on STAT3 is linked to Hsp90 inhibition, its direct regulatory roles on other STAT family members, such as STAT1 and STAT4, are not as well-documented in the available scientific literature.

Inhibition of Heat Shock Protein 90 (Hsp90) Chaperone Function and Client Protein Degradation

A significant mechanism of mahanine's action is its ability to inhibit the function of Hsp90, a molecular chaperone crucial for the stability and activity of numerous oncogenic proteins nih.gov. Mahanine's inhibitory mechanism is distinct from many other Hsp90 inhibitors. It does not block the ATP binding pocket of Hsp90 nih.govresearchgate.net. Instead, it induces a rapid accumulation of intracellular reactive oxygen species (ROS) nih.govnih.gov. This oxidative stress leads to the thiol oxidation, aggregation, and subsequent dysfunction of Hsp90 nih.gov.

The dysfunction of Hsp90 compromises its chaperoning capabilities, leading to the disruption of the Hsp90-Cdc37 super-chaperone complex nih.gov. Consequently, Hsp90 client proteins, which are reliant on the chaperone for their conformational stability, are targeted for degradation via the ubiquitin-proteasome pathway nih.gov. This effect was demonstrated by the rescue of client proteins in the presence of the proteasome inhibitor MG132 nih.gov. Key Hsp90 client proteins degraded following mahanine treatment include Akt, B-Raf, STAT3, and Bcl-xL nih.gov.

DNA Methyltransferase (DNMT) Inhibition and Degradation (DNMT1, DNMT3B)

Mahanine exerts significant influence on epigenetic regulation by targeting DNA methyltransferases (DNMTs) nih.govnih.gov. Specifically, mahanine treatment has been shown to induce the degradation of DNMT1 and DNMT3B, while not affecting the levels of DNMT3A nih.govnih.gov. This degradation occurs through the ubiquitin-proteasome pathway, an effect that can be reversed by a proteasome inhibitor nih.gov.

The underlying mechanism for this targeted degradation involves the modulation of the Akt signaling pathway nih.govresearchgate.net. Activated Akt is known to phosphorylate and stabilize DNMT1 and DNMT3B, protecting them from proteasomal degradation nih.gov. Mahanine treatment leads to a reduction in phosphorylated Akt (p-Akt) levels, which disrupts the stabilizing interaction between Akt and the DNMTs nih.govnih.gov. This loss of stabilization renders DNMT1 and DNMT3B susceptible to degradation nih.govmdpi.com. The introduction of a constitutively active form of Akt was found to inhibit mahanine's ability to down-regulate these DNMTs, confirming the central role of Akt inactivation in this process nih.gov.

Restoration of Tumor Suppressor Gene Expression (e.g., RASSF1A)

A direct consequence of mahanine's ability to inhibit DNMT1 and DNMT3B is the restoration of expression of epigenetically silenced tumor suppressor genes nih.govaacrjournals.org. One of the most well-studied examples is the Ras-association domain family 1A (RASSF1A) gene nih.govaacrjournals.org. The promoter of RASSF1A is frequently hypermethylated in various cancers, leading to the silencing of its expression nih.govnih.gov.

By inducing the degradation of DNMT1 and DNMT3B, mahanine facilitates the demethylation of the RASSF1A promoter nih.govresearchgate.net. Methylation-specific PCR analyses have confirmed that mahanine treatment leads to a decrease in the methylated status of the RASSF1A promoter, which correlates with the re-expression of RASSF1A messenger RNA (mRNA) nih.gov. This restoration of RASSF1A, a key tumor suppressor, can in turn impair tumorigenicity nih.govaacrjournals.org. This effect has been documented in a variety of cancer cell lines, including those from the prostate, lung, breast, and pancreas nih.govmdpi.com.

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

Mahanine also modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a pivotal regulator of inflammation, immunity, and cell survival mdpi.com. In studies on NSCLC cells, mahanine treatment was found to inhibit the levels of NF-κB mdpi.comresearchgate.net. The NF-κB protein complex is typically held in an inactive state in the cytoplasm, and upon activation, it translocates to the nucleus to control the transcription of target genes youtube.com. The inhibition of NF-κB by mahanine contributes to its anti-proliferative and pro-apoptotic effects mdpi.com. Research suggests that the inhibition of NF-κB by mahanine may be linked to its downregulation of the MET signaling pathway, although further studies are required to fully elucidate the direct mechanism of this interaction mdpi.com.

JAK1 and Proto-oncogene Tyrosine-protein Kinase Src Inhibition

The Janus kinase (JAK) and Proto-oncogene Tyrosine-protein Kinase Src are non-receptor tyrosine kinases that are integral components of signaling pathways controlling cell growth, differentiation, and survival. While mahanine affects pathways functionally related to these kinases, such as the STAT3 pathway which is downstream of JAK signaling, direct inhibitory effects of mahanine on JAK1 and Src kinase activity are not extensively detailed in the current body of scientific literature. Mahanine's ability to cause the degradation of STAT3, a key downstream effector of JAK1, suggests an indirect modulation of this pathway's signaling output nih.gov. However, further investigation is needed to determine if mahanine interacts directly with or inhibits JAK1 or Src kinases.

| Pathway/Process | Key Molecular Target(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Oncogenic Signaling | KRAS, MET, cMYC | Downregulation of protein expression. | mdpi.com |

| Chaperone Function | Hsp90 | Induction of ROS, leading to Hsp90 aggregation, dysfunction, and subsequent degradation of client proteins (e.g., STAT3, Akt). | nih.gov |

| Epigenetic Regulation | DNMT1, DNMT3B | Inhibition of Akt pathway, leading to proteasomal degradation of DNMT1 and DNMT3B. | nih.govnih.gov |

| Tumor Suppressor Regulation | RASSF1A | Promoter demethylation secondary to DNMT inhibition, leading to restoration of gene expression. | nih.govaacrjournals.org |

| Inflammatory Signaling | NF-κB | Inhibition of NF-κB levels, potentially downstream of MET inhibition. | mdpi.comresearchgate.net |

Oxidative Stress Induction and DNA Damage Response

Mahanine's ability to disrupt cellular homeostasis through the induction of oxidative stress is a critical aspect of its mechanism. This oxidative assault triggers a cascade of events, culminating in a robust DNA damage response.

Mahanine is recognized as a potent pro-oxidant molecule, capable of inducing the generation of reactive oxygen species (ROS) within cells. researchgate.net Studies have demonstrated that mahanine treatment leads to a significant and early increase in intracellular ROS levels. researchgate.net This surge in ROS, which includes highly reactive molecules like superoxide radicals and hydrogen peroxide, disrupts the normal redox balance of the cell, leading to oxidative stress. nih.govelifesciences.org Research in glioblastoma multiforme (GBM) has shown that the suppression of the mitochondrial electron transport chain by mahanine results in an increase in intracellular ROS.

The generation of ROS is a key initiating event in mahanine's cytotoxic mechanism. The antioxidant N-acetyl cysteine (NAC) has been shown to inhibit mahanine-induced ROS, which in turn reduces cell death, highlighting the critical role of oxidative stress in its biological activity.

Table 1: Effect of Mahanine on Intracellular ROS Generation

| Cell Type/Organism | Mahanine Concentration | Time Point | Observation |

| AG83 Promastigotes | 25 µM | 20 minutes | Significant increase in intracellular ROS |

| AG83 Promastigotes | 25 µM | 1 hour | Further increase in ROS levels compared to basal |

| AG83 Promastigotes | 20 µM & 30 µM | 45 minutes | Significant, dose-dependent increase in ROS |

| Glioblastoma Multiforme (GBM) | Not Specified | Not Specified | Increased intracellular ROS due to mitochondrial ETC suppression |

The accumulation of intracellular ROS induced by mahanine directly leads to cellular damage, most notably to DNA. This genotoxic stress activates the DNA Damage Response (DDR), a complex signaling network that cells employ to detect and repair DNA lesions. nih.gov A pivotal part of this response is the activation of effector checkpoint kinases, Chk1 and Chk2, which are crucial for enforcing cell cycle arrest to allow time for DNA repair. dntb.gov.uanih.gov

In glioblastoma multiforme cells, the ROS accumulation triggered by mahanine activates a DDR that is mediated by the overexpression and activation of both Chk1 and Chk2. nih.gov This activation is an essential component of the G0/G1 cell cycle arrest induced by the compound. nih.gov Knockdown experiments targeting Chk1/Chk2 have been shown to diminish the ability of mahanine to induce this cell cycle arrest, confirming the functional importance of these kinases in its mechanism of action. nih.gov

Table 2: Mahanine-Induced Activation of DNA Damage Response Kinases

| Cell Line | Mahanine Treatment | Observed Effect on DDR Kinases |

| U87MG and LN229 (Glioblastoma) | 15 µM | Upregulation of total Chk1 and Chk2 |

| U87MG and LN229 (Glioblastoma) | 15 µM | Increased phosphorylation (activation) of Chk1 and Chk2 |

Beyond inducing indirect DNA damage through ROS, mahanine also interacts directly with the DNA molecule. Biophysical and molecular modeling studies have provided substantial evidence that mahanine functions as a DNA minor groove binder. researchgate.netfrontiersin.orgnih.gov This interaction is a key aspect of its cytotoxicity. researchgate.netfrontiersin.org

Table 3: Binding Free Energy of Mahanine-DNA Complexes from Molecular Docking

| Binding Mode | DNA Target | Ligand | Binding Free Energy (kcal/mol) |

| Intercalator | DNA1 | Mahanine | -8.4 |

| Minor Groove Binder | DNA1 | Mahanine | -7.5 |

| Intercalator | DNA2 | Mahanine | -7.9 |

| Minor Groove Binder | DNA2 | Mahanine | -7.1 |

| Minor Groove Binder | DNA1 | Netropsin (Control) | -8.1 |

| Intercalator | DNA1 | Ellipticine (Control) | -8.1 |

Data adapted from molecular docking studies. Note: While intercalation showed a slightly better binding energy in this specific model, extensive biophysical data confirms mahanine's role as a minor groove binder. researchgate.netfrontiersin.org

Autophagic Processes and Anoikis Induction

Mahanine also exerts its influence by modulating fundamental cellular survival and death pathways, including autophagy and a specific form of apoptosis known as anoikis.

Autophagy is a cellular degradation process essential for survival under stress conditions. frontiersin.org Key protein markers used to monitor this process include Microtubule-associated protein 1A/1B-light chain 3 (LC3) and p62 (also known as sequestosome-1/SQSTM1). During active autophagy, the cytosolic form LC3-I is converted to the lipidated, autophagosome-associated form LC3-II, and p62 is degraded.

Interestingly, studies in ovarian cancer cells have shown that mahanine inhibits the autophagic process. frontiersin.org Despite inducing oxidative stress, which often triggers autophagy, mahanine treatment leads to a dose-dependent enhancement of p62 levels. frontiersin.org An increase in p62 is an indicator of autophagy inhibition. frontiersin.org Concurrently, mahanine causes an upregulation of LC3B-II. frontiersin.org The simultaneous accumulation of both LC3-II and p62 suggests that mahanine blocks the later stages of autophagy, specifically the degradation of autophagosomes, rather than inhibiting their formation. frontiersin.org

Table 4: Effect of Mahanine on Autophagy Markers in Ovarian Cancer Cells

| Cell Line | Mahanine Treatment | Effect on LC3B-II | Effect on p62 | Implied Autophagic Activity |

| PA1 / OVCAR-3 | Dose-dependent | Increased expression | Increased expression | Inhibition of autophagic flux |

| Primary Ovarian Cancer Cells | IC₅₀ (14–35 µM) | Increased expression | Not specified | Inhibition (reduced autophagosome formation) |

Anoikis is a form of programmed cell death that occurs when anchorage-dependent cells detach from the extracellular matrix (ECM). frontiersin.org Resistance to anoikis is a hallmark of metastatic cancer cells, allowing them to survive in circulation and colonize distant sites.

Research has revealed that mahanine can induce anoikis in ovarian cancer cells through a non-canonical pathway involving a microtubule-associated protein. researchgate.netfrontiersin.org Specifically, mahanine induces anoikis that is mediated by Microtubule-associated protein 1A/1B light chain 3B (LC3B). researchgate.net This induction of LC3B occurs in an autophagy-independent manner and is driven by oxidative stress. This finding highlights a novel role for LC3B, a protein typically associated with autophagy, in mediating detachment-induced cell death as part of mahanine's anticancer mechanism. frontiersin.org

Inhibition of Cancer Stem Cell Self-Renewal

Mahanine, a carbazole (B46965) alkaloid, has demonstrated notable efficacy in targeting cancer stem cells (CSCs), a subpopulation of tumor cells responsible for initiation, metastasis, and therapy resistance. The compound interferes with the critical process of self-renewal, which is fundamental to the persistence and propagation of these malignant cells.

A key indicator of CSC self-renewal capability is the ability to form mammospheres—three-dimensional spherical colonies—in non-adherent culture conditions. Mahanine has been shown to effectively inhibit this process in breast cancer cell lines. In studies involving both ER+/p53WT MCF-7 and triple-negative/p53Mut MDA-MB-231 breast cancer cells, exposure to mahanine at concentrations of 10–15 μM resulted in the inhibition of mammosphere formation nih.govresearchgate.net. This action suggests that mahanine can disrupt the anchorage-independent growth and self-renewal capacity of breast CSCs nih.govresearchgate.net. The inhibition of mammosphere formation is a crucial finding, as it points to mahanine's potential to suppress the progenitor population of cancer cells that drive tumor growth researchgate.net.

The self-renewal ability of cancer stem cells is often associated with the expression of specific surface and intracellular markers. Mahanine has been found to selectively target cell populations characterized by these markers.

CD44high/CD24low/ESA+ Population: The phenotype CD44high/CD24low/ESA+ (Epithelial Specific Antigen-positive) is a well-established marker profile for identifying breast cancer stem cells nih.govresearchgate.net. Research demonstrates that treating MCF-7 and MDA-MB-231 cells with 10–15 μM of mahanine leads to a reduction in this specific cell population nih.govresearchgate.net. By diminishing the proportion of CD44high/CD24low/ESA+ cells, mahanine effectively targets the CSC pool, contributing to a loss of their self-renewal ability nih.gov.

ALDH1 Activity: Aldehyde dehydrogenase 1 (ALDH1) is another significant marker of cancer stem cells, and its activity is linked to poor prognosis and chemoresistance in various cancers nih.govnih.gov. Studies have shown that mahanine is capable of controlling the growth of the breast cancer stem-like cell population by inhibiting ALDH1-positive cells researchgate.net. This inhibition further underscores mahanine's role in targeting the metabolic pathways that support CSC survival and proliferation.

Table 1: Effect of Mahanine on Breast Cancer Stem Cell Properties

| Cell Line | Concentration (μM) | Biological Effect | Targeted Marker | Reference |

|---|---|---|---|---|

| MCF-7 | 10-15 | Inhibition of mammosphere formation | N/A | nih.govresearchgate.net |

| MDA-MB-231 | 10-15 | Inhibition of mammosphere formation | N/A | nih.govresearchgate.net |

| MCF-7 | 10-15 | Reduction of CSC population | CD44high/CD24low/ESA+ | nih.govresearchgate.net |

| MDA-MB-231 | 10-15 | Reduction of CSC population | CD44high/CD24low/ESA+ | nih.govresearchgate.net |

Mechanistic Basis of Antimicrobial Activity

Mahanine also exhibits significant antimicrobial properties, particularly against parasitic protozoa. Its mechanism of action involves a multi-pronged attack on the pathogen, encompassing the induction of oxidative stress, direct cytotoxic effects, and modulation of the host's immune response.

A primary mechanism underlying mahanine's antimicrobial activity is the induction of oxidative stress within the pathogen nih.gov. In studies on Leishmania donovani, the causative agent of visceral leishmaniasis, mahanine treatment led to an early and significant increase in reactive oxygen species (ROS) nih.govresearchgate.net. This surge in ROS suggests that the apoptotic cell death observed in the parasites is mediated by oxidative stress nih.govresearchgate.net. Similarly, in human leukemic cells, mahanine-induced apoptosis was also found to be mediated by an increase in ROS, indicating a broader mechanism of action involving oxidative damage nih.govresearchgate.net. This disruption of the pathogen's redox homeostasis is a key component of its antiparasitic effect.

Beyond generating oxidative stress, mahanine exerts direct cytotoxic effects on parasites. It has been shown to be a potent antileishmanial agent, inducing apoptosis in both drug-sensitive and drug-resistant strains of Leishmania donovani promastigotes nih.govresearchgate.net. The hallmarks of this apoptotic process include:

Phosphatidylserine externalization

DNA fragmentation

Cell cycle arrest

These direct actions demonstrate mahanine's ability to compromise the structural and genomic integrity of the parasite, leading to its death nih.gov.

Mahanine's efficacy is further enhanced by its ability to modulate the host immune response, particularly the function of macrophages, which are the primary host cells for Leishmania nih.govnih.gov. When Leishmania-infected macrophages are treated with mahanine, they exhibit enhanced anti-amastigote activity nih.gov. This is achieved through several immunomodulatory effects:

Generation of Nitric Oxide (NO) and ROS: Mahanine stimulates infected macrophages to produce nitric oxide and reactive oxygen species, both of which are critical microbicidal molecules that kill intracellular parasites nih.govresearchgate.net.

Th1-Biased Cytokine Response: The compound promotes a Th1-biased immune response, which is essential for controlling intracellular pathogens. This includes the upregulation of key cytokines like IL-12 nih.gov.

Modulation of STAT Pathway: Mahanine influences the STAT signaling pathway within macrophages, further guiding the immune response towards a protective, anti-leishmanial state nih.govresearchgate.net.

Table 2: Antimicrobial and Immunomodulatory Mechanisms of Mahanine against Leishmania donovani

| Mechanism | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | L. donovani Promastigotes | Induction of Reactive Oxygen Species (ROS) | nih.govresearchgate.net |

| L. donovani Promastigotes | Induction of apoptosis (DNA fragmentation, cell cycle arrest) | nih.gov | |

| Immunomodulatory | Infected Host Macrophages | Increased Nitric Oxide (NO) and ROS generation | nih.govresearchgate.net |

| Infected Host Macrophages | Upregulation of IL-12 and T cell proliferation | nih.gov |

Mechanistic Insights into Mahanine's Anti-inflammatory Activity

Mahanine, a carbazole alkaloid derived from the leaves of Murraya koenigii, has been the subject of research for its potential therapeutic properties, including its anti-inflammatory effects. The mechanisms underlying these activities are multifaceted, involving the modulation of key signaling pathways and the inhibition of inflammatory mediators. This article explores the mechanistic details of Mahanine's anti-inflammatory actions, focusing on its influence on pro-inflammatory cytokines, Activator Protein-1 (AP-1), the Epidermal Growth Factor Receptor (EGFR), and Interleukin-15 (IL-15).

Inhibition of Pro-inflammatory Cytokine Synthesis

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. The anti-inflammatory activity of Mahanine is linked to its ability to suppress the synthesis of these critical signaling molecules. The primary mechanism for this suppression is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

NF-κB is a pivotal transcription factor that governs the expression of numerous genes involved in the inflammatory response, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins. In lung cancer models, Mahanine has been observed to inhibit the expression of NF-κB in a dose-dependent manner nih.gov. The accumulation of pro-inflammatory cytokines at a tumor site typically enhances NF-κB activation, creating a pro-tumorigenic microenvironment nih.gov. By inhibiting NF-κB, Mahanine can disrupt this inflammatory cycle.

Further evidence supporting the role of carbazole alkaloids in reducing pro-inflammatory cytokines comes from studies on girinimbine, a related compound also isolated from Murraya koenigii. In a mouse model of carrageenan-induced peritonitis, pretreatment with girinimbine successfully limited the migration of leukocytes and significantly reduced the levels of pro-inflammatory cytokines, specifically Interleukin-1beta (IL-1β) and TNF-α, in the peritoneal fluid researchgate.net. This demonstrates a clear anti-inflammatory effect by a closely related carbazole alkaloid through the direct reduction of key cytokine levels.

| Target Pathway/Molecule | Effect of Mahanine/Related Carbazoles | Resulting Anti-inflammatory Action | Reference |

|---|---|---|---|

| NF-κB | Dose-dependent inhibition of expression | Suppression of transcription for various pro-inflammatory genes | nih.gov |

| Interleukin-1beta (IL-1β) | Reduced levels (by Girinimbine) | Decreased inflammatory signaling | researchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced levels (by Girinimbine) | Diminished inflammatory cascade | researchgate.net |

Modulation of Activator Protein-1 (AP-1) Activity

Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in cellular responses to various stimuli, including inflammation. AP-1 is typically a dimer composed of proteins from the Jun and Fos families. Its activity is largely regulated by upstream signaling cascades, particularly the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.

Research has shown that Mahanine directly influences these regulatory pathways. In studies involving pancreatic adenocarcinoma cells, treatment with Mahanine led to an enhanced phosphorylation of JNK nih.gov. Phosphorylation is a key step in the activation of JNK, which in turn activates AP-1 components like c-Jun. This modulation suggests a complex role for Mahanine, where it can influence cellular stress and apoptotic pathways regulated by AP-1.

Furthermore, other carbazole derivatives have been shown to affect the p38 MAPK signaling pathway, another important regulator of AP-1 researchgate.net. By influencing the activity of key kinases like JNK and p38 MAPK, Mahanine can modulate the transcriptional activity of AP-1, thereby altering the expression of genes involved in inflammation and other cellular processes.

| Target Pathway/Molecule | Effect of Mahanine/Related Carbazoles | Resulting Action | Reference |

|---|---|---|---|

| c-Jun N-terminal kinase (JNK) | Enhanced phosphorylation | Modulation of the JNK/AP-1 signaling pathway | nih.gov |

| p38 mitogen-activated protein kinase (p38 MAPK) | Inhibition (by carbazole derivatives) | Modulation of the p38/AP-1 signaling pathway | researchgate.net |

Regulation of Epidermal Growth Factor Receptor (EGFR) Activation

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that regulate cell proliferation, survival, and differentiation rjpbcs.com. Dysregulation of EGFR signaling is a common feature in various cancers and can contribute to inflammatory conditions.

Mahanine has been found to regulate EGFR signaling, primarily by targeting its downstream effectors. The RAS oncogene is a critical component of the EGFR signaling pathway. Studies have demonstrated that Mahanine treatment can dose-dependently downregulate RAS expression in lung cancer cells nih.gov. By inhibiting RAS, Mahanine effectively blunts the signal transduction from the activated EGFR, thereby interfering with its ability to promote cell proliferation.

In addition to RAS, Mahanine also downregulates cMyc, another crucial oncogene that is often driven by EGFR signaling nih.gov. The inactivation of both RAS and cMyc has been shown to halt the growth of tumors nih.gov. This indicates that Mahanine's mechanism involves the suppression of key downstream nodes in the EGFR signaling network, providing an indirect but potent method of regulating the outcomes of EGFR activation.

| Target Molecule | Effect of Mahanine | Resulting Action | Reference |

|---|---|---|---|

| RAS | Dose-dependent downregulation | Inhibition of a key downstream EGFR signaling pathway | nih.gov |

| cMyc | Dose-dependent downregulation | Inhibition of a key downstream EGFR signaling pathway | nih.gov |

Inhibition of Interleukin-15 (IL-15) Production

Interleukin-15 (IL-15) is an inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases, including psoriasis mdpi.comnih.gov. It is produced primarily by mononuclear phagocytes and other cells and plays a role in the activation and proliferation of various immune cells researchgate.net.

The anti-inflammatory potential of the carbazole chemical family, to which Mahanine belongs, extends to the inhibition of IL-15. Studies focusing on the parent compound, carbazole, have shown that it can withdraw the formation of inflammatory IL-15 by human mononuclear cells researchgate.net. This effect is significant as elevated levels of IL-15 are known to contribute to the inflammation seen in conditions like psoriasis nih.gov.

The mechanism behind this inhibition involves upstream signaling pathways. The activation of IL-15 requires the small GTPase rac mdpi.comnih.gov. Research has demonstrated that carbazole markedly hampers rac activation, thereby inhibiting a critical step required for IL-15 production mdpi.com. This suggests that Mahanine, as a carbazole alkaloid, may share this ability to suppress IL-15 production by targeting its upstream regulatory pathways.

| Target Molecule/Pathway | Effect of Carbazole (Mahanine's parent compound) | Resulting Anti-inflammatory Action | Reference |

|---|---|---|---|

| Interleukin-15 (IL-15) | Inhibits/withdraws formation by human mononuclear cells | Reduces levels of a key inflammatory cytokine | researchgate.netmdpi.com |

| rac (small GTPase) | Inhibits activation | Suppresses an upstream signaling pathway required for IL-15 production | mdpi.com |

Advanced Pharmacological and Computational Research on Mahanine

Molecular Target Identification and Polypharmacology Studies

Kinase Profiling and Inhibition (e.g., mTOR, VEGFR2)

Experimental and computational approaches have been employed to profile the kinase targets of mahanine. A structure-based kinase profiling method identified various kinases as potential targets. nih.gov Experimental validation confirmed mahanine's ability to modulate multiple kinases involved in cellular signaling. nih.gov

Specifically, in vitro kinase assays have demonstrated the inhibitory effect of mahanine on the activity of two key kinases: mammalian target of rapamycin (B549165) (mTOR) and vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov mTOR is a central regulator of cell growth and metabolism, frequently activated in tumor cells. frontiersin.orgnih.gov VEGFR2 is a receptor tyrosine kinase that plays a critical role in angiogenesis and is often overexpressed in various cancers, including triple-negative breast cancer. nih.govfrontiersin.org

The inhibitory concentrations (IC50 values) determined for mahanine against these kinases highlight its potency:

| Kinase | IC50 (µM) | Source Type |

| mTOR | ~12 | In vitro |

| VEGFR2 | ~22 | In vitro |

This dual inhibition of mTOR and VEGFR2 suggests that mahanine may exert its therapeutic effects by simultaneously impacting cell proliferation, survival, and angiogenesis pathways. nih.govnih.gov

In Silico Approaches for Multi-Target Inhibition (e.g., MMP9, MMP13, NUDT5, EGFR)

Computational methods, such as molecular docking and reverse virtual screening, have been instrumental in predicting and understanding mahanine's potential as a multi-target inhibitor. nih.govjebas.orgresearchgate.net These in silico studies have explored the binding affinities of mahanine to a range of protein targets implicated in cancer progression, particularly in challenging subtypes like triple-negative breast cancer (TNBC). jebas.orgresearchgate.netjebas.org

Molecular docking studies have investigated the interactions of mahanine with Matrix Metalloproteinase-9 (MMP9), Matrix Metalloproteinase-13 (MMP13), Nudix Hydrolase 5 (NUDT5), and Epidermal Growth Factor Receptor (EGFR). jebas.orgresearchgate.netjebas.org These proteins are involved in critical processes such as extracellular matrix degradation, tumor invasion, metastasis, nucleotide metabolism, cell proliferation, and survival. jebas.orgjebas.orgresearchgate.net

Computational analyses indicate strong binding affinities between mahanine and these targets, suggesting a potential for inhibition. jebas.orgresearchgate.netjebas.org Mahanine has shown particularly high binding affinities for NUDT5 and EGFR in these studies. jebas.orgresearchgate.netresearchgate.net

The binding affinities (expressed as docking scores in kcal/mol) observed in molecular docking studies for mahanine with these targets are summarized below:

| Target | Binding Affinity (kcal/mol) | Source Type |

| MMP9 | -9.2 | In silico |

| MMP13 | -9.4 | In silico |

| NUDT5 | -9.8 | In silico |

| EGFR | -9.9 | In silico |

These in silico findings propose that mahanine could act as a multi-target agent, simultaneously suppressing tumor growth, survival, invasion, and metastasis by interacting with these key proteins. jebas.orgresearchgate.netjebas.org

Drug-Protein Interaction Fingerprinting

Generating a comprehensive drug-protein interaction fingerprint for mahanine helps to explain the basis of its target selectivity and polypharmacological behavior. nih.govresearchgate.net This involves analyzing the specific interactions formed between mahanine and its target proteins at the molecular level. nih.govjebas.orgresearchgate.netgenominfo.org

Studies have shown that the target selectivity of mahanine is influenced by variations in the conformations of kinase targets and significant differences in crucial hydrogen-bond and van der Waals interactions. nih.govjebas.orgresearchgate.net The primary non-covalent interactions contributing to the binding of mahanine with target proteins include Van der Waals forces, hydrogen bonds, alkyl interactions, π-alkyl interactions, and π-π stacking. jebas.orgresearchgate.net These interactions are vital for stabilizing the ligand-protein complexes and enhancing binding affinity. jebas.orgresearchgate.net

Understanding these interaction fingerprints can provide valuable insights for revealing unknown targets of therapeutic molecules and assist in rational drug discovery efforts. nih.gov

Structural Biology and Biophysical Studies

Structural biology and biophysical techniques provide critical experimental evidence to complement computational predictions, offering detailed insights into how mahanine interacts with its biological targets. icr.ac.ukcnio.es These studies investigate the nature of ligand-target binding and any resulting conformational changes in the target proteins.

Ligand-Target Binding Interactions

Biophysical techniques, such as isothermal titration calorimetry (ITC) and molecular modeling, have been used to study the interaction of mahanine with DNA. researchgate.netacs.orgchemfaces.combiocrick.comfigshare.com These studies indicate that mahanine interacts with DNA through a strong association with the phosphate (B84403) backbone. researchgate.netacs.orgchemfaces.combiocrick.com This interaction suggests a minor groove binding mode for mahanine with DNA. researchgate.netacs.orgchemfaces.combiocrick.com

Molecular docking studies with various protein targets, as discussed in Section 5.1.2, further detail the specific amino acid residues involved in the binding interactions and the types of non-covalent forces that stabilize the mahanine-protein complexes. jebas.orgresearchgate.net These interactions, including hydrogen bonds and hydrophobic contacts, are crucial for the binding affinity and potential inhibitory effects of mahanine. jebas.orgresearchgate.netescholarship.org

Conformational Changes in Target Proteins Upon Mahanine Binding